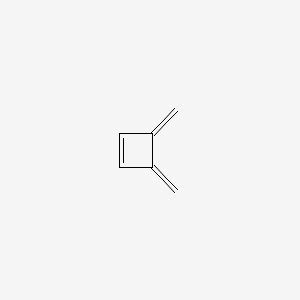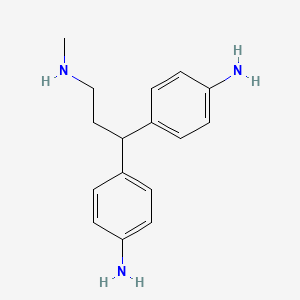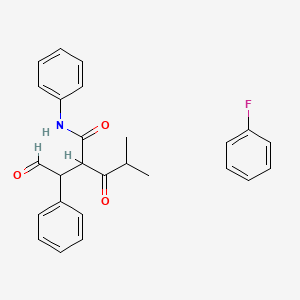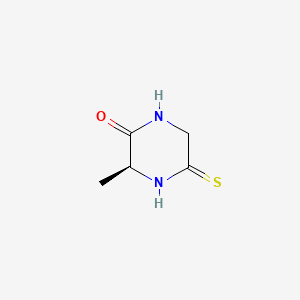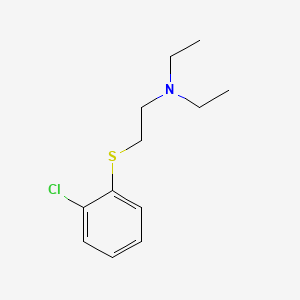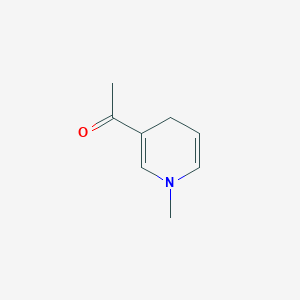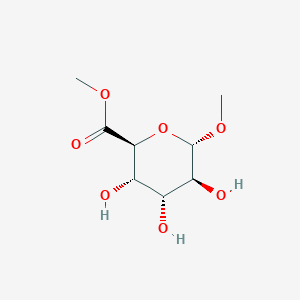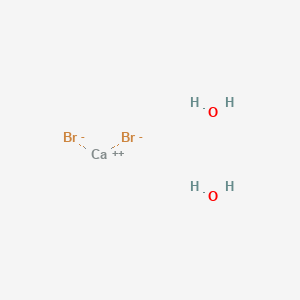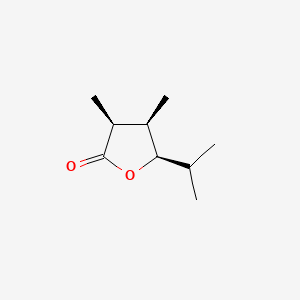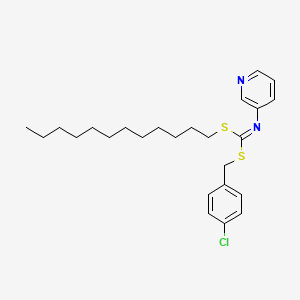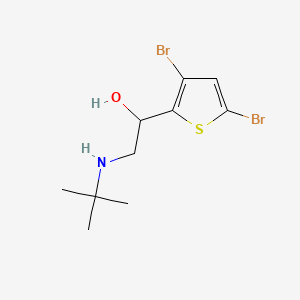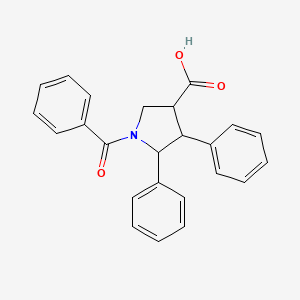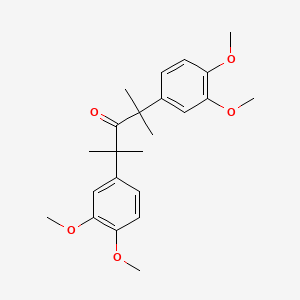
2,4-Bis(3,4-dimethoxyphenyl)-2,4-dimethylpentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(3,4-dimethoxyphenyl)-2,4-dimethylpentan-3-one is an organic compound characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups attached to a central pentan-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(3,4-dimethoxyphenyl)-2,4-dimethylpentan-3-one typically involves the use of aromatic ketones and aldehydes as starting materials. One common method involves the use of hexamethyldisilazane as a nitrogen source under microwave irradiation . This method is efficient and allows for the selective synthesis of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar starting materials and reaction conditions as those used in laboratory settings. The use of microwave irradiation and specific catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(3,4-dimethoxyphenyl)-2,4-dimethylpentan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
2,4-Bis(3,4-dimethoxyphenyl)-2,4-dimethylpentan-3-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It may be investigated for its potential therapeutic properties and effects on various biological targets.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2,4-Bis(3,4-dimethoxyphenyl)-2,4-dimethylpentan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,4-Bis(3,4-dimethoxyphenyl)-2,4-dimethylpentan-3-one include:
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the presence of the 3,4-dimethoxyphenyl groups. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
824984-62-5 |
|---|---|
Molecular Formula |
C23H30O5 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2,4-bis(3,4-dimethoxyphenyl)-2,4-dimethylpentan-3-one |
InChI |
InChI=1S/C23H30O5/c1-22(2,15-9-11-17(25-5)19(13-15)27-7)21(24)23(3,4)16-10-12-18(26-6)20(14-16)28-8/h9-14H,1-8H3 |
InChI Key |
XLVVHCJSWAWVRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)OC)OC)C(=O)C(C)(C)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


